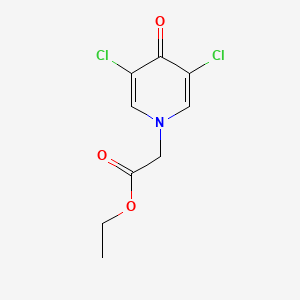
9-(Chlorodiphenylsilyl)-9H-fluorene
描述
9-(Chlorodiphenylsilyl)-9H-fluorene: is an organosilicon compound that features a fluorene backbone substituted with a chlorodiphenylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodiphenylsilyl)-9H-fluorene typically involves the reaction of 9H-fluorene with chlorodiphenylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{9H-fluorene} + \text{Chlorodiphenylsilane} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorodiphenylsilyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the chlorodiphenylsilyl group can lead to the formation of diphenylsilyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alkoxy, amino, or thio derivatives of 9-(Chlorodiphenylsilyl)-9H-fluorene.
Oxidation Products: Silanol derivatives.
Reduction Products: Diphenylsilyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is used in the synthesis of organosilicon polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: Utilized in the development of fluorescent probes for biological imaging.
Industry:
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Coatings: Used in the formulation of protective coatings with enhanced durability and resistance to environmental factors.
作用机制
The mechanism by which 9-(Chlorodiphenylsilyl)-9H-fluorene exerts its effects is largely dependent on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In drug delivery, it forms stable complexes with drugs, facilitating their transport and release. In electronic applications, its unique electronic structure allows it to participate in charge transport processes.
相似化合物的比较
- 9-(Diphenylsilyl)-9H-fluorene
- 9-(Trimethylsilyl)-9H-fluorene
- 9-(Triethylsilyl)-9H-fluorene
Comparison:
- 9-(Chlorodiphenylsilyl)-9H-fluorene is unique due to the presence of the chlorine atom, which allows for further functionalization through nucleophilic substitution reactions.
- 9-(Diphenylsilyl)-9H-fluorene lacks the chlorine atom, making it less reactive towards nucleophiles.
- 9-(Trimethylsilyl)-9H-fluorene and 9-(Triethylsilyl)-9H-fluorene have smaller silyl groups, which can influence their steric and electronic properties, making them less suitable for certain applications compared to this compound.
属性
IUPAC Name |
chloro-(9H-fluoren-9-yl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClSi/c26-27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYDSKYNFIMLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376709 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-53-8 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE](/img/structure/B1620980.png)
![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)
![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)




![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)






